3,5-Dibromo-4-chloro-2,6-dimethylpyridine
Overview
Description
3,5-Dibromo-4-chloro-2,6-dimethylpyridine is a chemical compound with the molecular formula C7H6Br2ClN . Its molecular weight is 299.39 g/mol.
Molecular Structure Analysis
The molecular structure of 3,5-Dibromo-4-chloro-2,6-dimethylpyridine consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has three substituents: two bromine atoms at the 3rd and 5th positions, one chlorine atom at the 4th position, and two methyl groups at the 2nd and 6th positions .Scientific Research Applications
Application 1: Synthesis of Trifluoromethylpyridines
- Summary of Application: Trifluoromethylpyridines (TFMP) and its derivatives have found extensive use in the agrochemical and pharmaceutical industries. The unique physicochemical properties of the fluorine atom combined with the characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .
- Methods of Application: Various methods of synthesizing 2,3,5-DCTF have been reported. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC .
- Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Application 2: Coordination Compounds of Nickel(II)
- Summary of Application: This compound has been used in the synthesis of coordination compounds of Nickel(II) with 3,5–dibromo–salicylaldehyde . These coordination compounds have shown potential in interacting with biomolecules, which could have implications in medicinal chemistry .
- Methods of Application: Three neutral nickel(II) complexes of 3,5–dibromo–salicylaldehyde were synthesized in the presence or absence of 1,10–phenanthroline (phen) or its derivative 2,9–dimethyl–1,10–phenanthroline (neoc) as co–ligands .
- Results or Outcomes: The complexes interact tightly with calf-thymus DNA by an intercalative fashion. Furthermore, compounds 1–3 bind tightly and reversibly to human and bovine serum albumin .
Application 3: Synthesis of N-bromo Sulfonamide Reagent
- Summary of Application: A new N-bromo sulfonamide reagent, namely N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide, was synthesized and used as a new and highly efficient catalyst for the preparation of 9-aryl-1,8-dioxo-octahydroxanthene derivatives .
- Methods of Application: The synthesis involves the condensation reaction of dimedone (5,5-dimethylcyclohexane-1,3-dione) and various arylaldehydes .
- Results or Outcomes: The new N-bromo sulfonamide reagent was found to be a highly efficient catalyst for the preparation of 9-aryl-1,8-dioxo-octahydroxanthene derivatives .
properties
IUPAC Name |
3,5-dibromo-4-chloro-2,6-dimethylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2ClN/c1-3-5(8)7(10)6(9)4(2)11-3/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOGWSXQURLBNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)Br)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393938 | |
Record name | 3,5-dibromo-4-chloro-2,6-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-4-chloro-2,6-dimethylpyridine | |
CAS RN |
633318-46-4 | |
Record name | 3,5-dibromo-4-chloro-2,6-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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